
2,4-Bis(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid typically involves fluorination reactions. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol . The reaction conditions often require the presence of a strong acid or base to facilitate the fluorination process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,4-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Recent studies have investigated the potential of 2,4-Bis(trifluoromethyl)phenylacetic acid as an anticancer agent. Its unique trifluoromethyl groups enhance biological activity, making it a candidate for further development in cancer therapies.
- Case Study : A study focusing on the synthesis of thiourea-azetidine hybrids demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The molecular docking studies indicated that these compounds could inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. The presence of trifluoromethyl groups can influence the pharmacokinetics and bioavailability of drugs.
- Research Findings : In a study examining various phenylacetic acid derivatives, those containing trifluoromethyl groups showed enhanced anti-inflammatory activity compared to their non-fluorinated counterparts. This suggests that this compound may offer therapeutic benefits in treating inflammatory diseases .
Polymer Chemistry
This compound is utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.
- Application Example : The compound has been used as a building block in the synthesis of high-performance polymers that can withstand harsh environmental conditions. These polymers find applications in coatings, adhesives, and electronic materials.
Summary of Applications
Wirkmechanismus
The mechanism by which 2,4-Bis(trifluoromethyl)phenylacetic acid exerts its effects involves its strong acidity and ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing negative charges and facilitating the formation of reactive intermediates . This makes it an effective catalyst and reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(trifluoromethyl)phenylacetic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)phenylacetic acid: This compound has only one trifluoromethyl group, making it less acidic and less reactive compared to this compound.
4-(Trifluoromethyl)phenylacetic acid: Similar to the previous compound, it has a single trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which significantly enhance its chemical properties and make it a valuable compound in various fields of research and industry .
Biologische Aktivität
2,4-Bis(trifluoromethyl)phenylacetic acid (CAS Number: 177952-39-5) is an organic compound notable for its unique structure characterized by two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties. This modification allows for better membrane permeability and potentially more effective binding to target receptors or enzymes .
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism : The compound has been studied as an intermediate in the synthesis of neurokinin-1 receptor antagonists, which are used in treating chemotherapy-induced nausea and vomiting. Research indicates that compounds derived from this compound exhibit significant activity against this receptor .
- Angiogenesis Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). Inhibition of these receptors can disrupt tumor growth by preventing the formation of new blood vessels necessary for tumor sustenance .
- Antimicrobial Properties : There is emerging evidence that phenylacetic acid derivatives, including this compound, may play a role in microbial interactions with hosts, potentially acting as signaling molecules that influence pathogenic behavior .
Study on Neurokinin-1 Receptor Antagonism
A study highlighted the synthesis of a series of compounds based on this compound aimed at evaluating their antagonistic effects on neurokinin-1 receptors. The results demonstrated that certain modifications to the core structure resulted in enhanced binding affinity and efficacy in vivo .
Angiogenesis Inhibition Research
Research investigating the inhibition of VEGFRs by derivatives of this compound showed promising results in vitro. Compounds were tested for their ability to inhibit endothelial cell proliferation and migration, critical processes in angiogenesis. The findings indicated that these compounds could significantly reduce angiogenic activity in cancer models .
Comparative Analysis of Biological Activity
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Neurokinin-1 receptor antagonist | Blocks receptor activation |
Derivative A | VEGFR inhibitor | Prevents angiogenesis |
Derivative B | Antimicrobial | Alters microbial signaling |
Eigenschaften
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGLBXVODTIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371180 | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177952-39-5 | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.